In-Depth Technical Guide: The Structure and Application of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
In-Depth Technical Guide: The Structure and Application of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structure, synthesis, and application of the drug-linker conjugate, Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT. This molecule, identified as "Formula V" in patent literature, is a critical component in the development of advanced Antibody-Drug Conjugates (ADCs), specifically in the formation of the anti-c-Met ADC, ABBV-969.[1] This document elucidates the chemical architecture of the conjugate, offers a comprehensive overview of its constituent parts, and outlines the experimental protocols for its synthesis and subsequent conjugation to monoclonal antibodies. Furthermore, it presents a summary of its physicochemical properties and discusses its mechanism of action as a targeted cancer therapeutic.
Molecular Structure and Components
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a complex chemical entity meticulously designed for targeted drug delivery. Its structure can be deconstructed into four primary components, each serving a distinct and vital function in the overall efficacy of the resulting ADC.
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Payload (MDCPT): The cytotoxic agent, 7-MAD-MDCPT, is a potent topoisomerase I inhibitor derived from the camptothecin family of compounds.[1][2][3] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. The "7-MAD" designation indicates that a maleimide group is attached at the 7-position of the MDCPT core, which serves as a key attachment point for the linker.
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Linker (Br-Val-Ala-NH2-bicyclo[1.1.1]pentane): The linker system is a sophisticated construct responsible for connecting the payload to the antibody. It is designed to be stable in circulation and to release the payload under specific conditions within the target cancer cell. The linker itself is comprised of several subunits:
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Bromoacetyl (Br) Group: This functional group at the N-terminus of the peptide serves as a reactive handle. While the provided name specifies a bromoacetyl group, in the context of the ADC Telisotuzumab Adizutecan (ABBV-400), a related drug-linker conjugate is described as TGA-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT. "TGA" likely refers to a thiol-reactive group, suggesting that the bromoacetyl group may be a precursor or an alternative for conjugation to the antibody.
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Dipeptide (Val-Ala): The valine-alanine dipeptide is a protease-cleavable motif. This enzymatic cleavage site allows for the specific release of the MDCPT payload within the lysosomal compartment of the cancer cell, where proteases like cathepsin B are abundant.
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Bicyclo[1.1.1]pentane: This rigid, three-dimensional hydrocarbon cage acts as a bioisostere for a para-substituted phenyl ring. Its inclusion is a modern medicinal chemistry strategy to improve the pharmacokinetic properties of the drug-linker, such as solubility and metabolic stability, while maintaining a desirable spatial arrangement for biological activity.
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Amide (NH2) Group: This group facilitates the connection of the dipeptide to the bicyclo[1.1.1]pentane moiety.
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Maleimide (MAD): As part of the 7-MAD-MDCPT payload, the maleimide group is a key reactive moiety. It is likely involved in the intramolecular cyclization to form a stable linkage within the payload structure.
The precise connectivity of these components is crucial for the functionality of the drug-linker. The bromoacetylated N-terminus of the valine residue is oriented for antibody conjugation. The C-terminus of the alanine residue is connected via an amide bond to one of the bridgehead carbons of the bicyclo[1.1.1]pentane ring. The other bridgehead carbon of the bicyclo[1.1.1]pentane is then linked to the 7-position of the MDCPT payload, which incorporates the maleimide group.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C36H38BrN5O9 | [4][] |
| Molecular Weight | 764.62 g/mol | [4] |
| CAS Number | 2857037-70-6 | [4] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis of the drug-linker and its conjugation to a monoclonal antibody, based on information inferred from patent literature (WO2022232834A1) and general knowledge of ADC chemistry.[4][6]
Synthesis of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
The synthesis of this complex molecule is a multi-step process involving the individual preparation of the key components followed by their sequential assembly.
Step 1: Synthesis of the Bicyclo[1.1.1]pentane Linker Core
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Preparation of a disubstituted bicyclo[1.1.1]pentane: This typically begins with the generation of [1.1.1]propellane in situ, which is then reacted with appropriate functionalized precursors to install an amino group at one bridgehead and a reactive group (e.g., a carboxylic acid or an amine) at the other.
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Peptide Coupling: The bicyclo[1.1.1]pentane with a free amino group is then coupled to the C-terminus of an N-terminally protected Val-Ala dipeptide using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS).
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Deprotection and Bromoacetylation: The N-terminal protecting group of the dipeptide is removed, and the resulting free amine is reacted with bromoacetyl bromide or bromoacetic acid anhydride to install the bromoacetyl group.
Step 2: Preparation of 7-MAD-MDCPT Payload
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Functionalization of the MDCPT Core: The synthesis starts with a suitable camptothecin precursor. A key step involves the introduction of a reactive handle at the 7-position, which is then elaborated to incorporate the maleimide functionality. This may involve a series of reactions including nitration, reduction, and subsequent reaction with a maleimide-containing reagent.
Step 3: Final Assembly
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Conjugation of the Linker and Payload: The bicyclo[1.1.1]pentane linker, with a reactive group at the bridgehead opposite the dipeptide, is covalently attached to the 7-position of the 7-MAD-MDCPT payload. The specific chemistry for this step depends on the nature of the reactive groups on both fragments but typically involves the formation of a stable amide or ether linkage.
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Purification: The final drug-linker conjugate is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity before conjugation to the antibody.
Conjugation to a Monoclonal Antibody
The conjugation of the Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT to a monoclonal antibody, such as an anti-c-Met antibody, is a critical step in the formation of the ADC.
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Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
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Conjugation Reaction: The purified drug-linker, dissolved in a suitable organic solvent like DMSO, is added to the reduced antibody solution. The bromoacetyl group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH (around 7-8) and temperature (4-25°C).
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Purification of the ADC: After the conjugation reaction, the resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is commonly done using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
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Characterization of the ADC: The purified ADC is then thoroughly characterized to determine key quality attributes, including the average DAR, the distribution of drug-linker molecules, the level of aggregation, and the binding affinity to its target antigen. Techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and enzyme-linked immunosorbent assay (ELISA) are employed for this purpose.
Mechanism of Action and Signaling Pathway
The ADC, exemplified by an anti-c-Met conjugate, exerts its cytotoxic effect through a multi-step, targeted mechanism.
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Targeting and Binding: The ADC circulates in the bloodstream until the anti-c-Met antibody component recognizes and binds to the c-Met receptor, which is often overexpressed on the surface of various tumor cells.
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Internalization: Upon binding, the ADC-receptor complex is internalized into the cancer cell through receptor-mediated endocytosis, forming an endosome.
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Lysosomal Trafficking and Payload Release: The endosome fuses with a lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Ala dipeptide linker. This cleavage releases the active MDCPT payload into the cytoplasm.
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Topoisomerase I Inhibition and Apoptosis: The released MDCPT diffuses into the nucleus and inhibits topoisomerase I. This interference with the DNA replication and repair machinery leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) of the cancer cell.
Logical Workflow for ADC Development
The development of an ADC using the Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT drug-linker follows a structured workflow.
Conclusion
The drug-linker conjugate Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT represents a significant advancement in the field of antibody-drug conjugates. Its modular design, incorporating a potent topoisomerase I inhibitor, a stable and cleavable linker with a novel bioisostere, and a reactive handle for antibody conjugation, provides a powerful tool for the development of highly targeted and effective cancer therapies. The detailed understanding of its structure and the methodologies for its synthesis and conjugation are essential for researchers and drug development professionals working to harness the full potential of ADCs in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress of antibody-drug conjugates (ADCs) targeting c-Met in cancer therapy; insights from clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC [pmc.ncbi.nlm.nih.gov]
